molecular formula C14H13N3O2 B13892682 Ethyl 6-(1-cyanocyclopropyl)imidazo[1,2-a]pyridine-2-carboxylate

Ethyl 6-(1-cyanocyclopropyl)imidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B13892682
M. Wt: 255.27 g/mol
InChI Key: VXHYVOHUTFQDOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-(1-cyanocyclopropyl)imidazo[1,2-a]pyridine-2-carboxylate is a chemical building block designed for medicinal chemistry and anticancer research. This compound features the imidazo[1,2-a]pyridine core, a privileged scaffold in drug discovery known for its diverse biological activities . The structure integrates a 1-cyanocyclopropyl group at the 6-position, a modification that explores steric and electronic effects to optimize the compound's interaction with biological targets. This reagent is of significant value in oncology research, particularly in the development of phosphatidylinositol 3-kinase alpha (PI3Kα) inhibitors . The PI3K signaling pathway is frequently mutated in cancers, and its inhibition is a promising therapeutic strategy . The imidazo[1,2-a]pyridine moiety is a recognized pharmacophore in potent PI3Kα inhibitors, where it contributes to submicromolar inhibitory activity against various tumor cell lines and can induce cell cycle arrest and apoptosis . As a synthetic intermediate, this compound is intended for use in the synthesis of more complex molecules, such as 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives, for biological evaluation . This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use.

Properties

Molecular Formula

C14H13N3O2

Molecular Weight

255.27 g/mol

IUPAC Name

ethyl 6-(1-cyanocyclopropyl)imidazo[1,2-a]pyridine-2-carboxylate

InChI

InChI=1S/C14H13N3O2/c1-2-19-13(18)11-8-17-7-10(3-4-12(17)16-11)14(9-15)5-6-14/h3-4,7-8H,2,5-6H2,1H3

InChI Key

VXHYVOHUTFQDOO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN2C=C(C=CC2=N1)C3(CC3)C#N

Origin of Product

United States

Preparation Methods

Key Synthetic Strategies

  • Construction of the Imidazo[1,2-a]pyridine Core:

    • Typically achieved by cyclization of 2-aminopyridine derivatives with α-haloketones or α-haloesters.
    • For example, 2-aminopyridine reacts with ethyl bromopyruvate to form ethyl imidazo[1,2-a]pyridine-2-carboxylate derivatives under heating in polar solvents such as methanol and 1,2-dimethoxyethane.
  • Introduction of the 6-Position Substituent (1-cyanocyclopropyl group):

    • The 6-position on the imidazo[1,2-a]pyridine ring is often functionalized via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, starting from halogenated imidazo[1,2-a]pyridine intermediates (e.g., 6-bromo or 6-iodo derivatives).
    • The 1-cyanocyclopropyl moiety can be introduced using boronic acid or boronate ester derivatives of 1-cyanocyclopropyl groups, which couple efficiently under Pd catalysis with the halogenated heterocycle.
  • Purification and Yield Optimization:

    • Purification is typically achieved by silica gel column chromatography or recrystallization.
    • Reaction yields for similar boronate ester coupling steps range from 70% to over 90%, depending on conditions and substrates.

Representative Preparation Route (Inferred)

Step Reactants & Conditions Description Yield (%) Notes
1 2-Aminopyridine + Ethyl bromopyruvate, MeOH/1,2-dimethoxyethane, 80°C, 14 h Cyclization to ethyl imidazo[1,2-a]pyridine-2-carboxylate ~42% Moderate yield, requires chromatographic purification
2 Halogenated imidazo[1,2-a]pyridine derivative + 1-cyanocyclopropyl boronic acid pinacol ester, Pd(dppf)Cl₂ catalyst, K₂CO₃ base, ethylene glycol dimethyl ether/water, 60-80°C, 2-16 h Suzuki coupling to install 1-cyanocyclopropyl group at 6-position 70-95% High selectivity and yield, nitrogen atmosphere essential
3 Purification by silica gel chromatography or recrystallization Isolation of pure this compound - Final product purity >95%

Detailed Reaction Conditions and Experimental Notes

Cyclization Step to Form Imidazo[1,2-a]pyridine Core

  • Reagents: 2-Aminopyridine derivatives and α-bromo esters (e.g., ethyl bromopyruvate)
  • Solvents: Methanol and 1,2-dimethoxyethane mixture
  • Temperature: 80°C
  • Time: 14 hours
  • Workup: Concentration under reduced pressure followed by silica gel chromatography purification
  • Yield: Approximately 42% for ethyl 6-substituted imidazo[1,2-a]pyridine-2-carboxylates

Palladium-Catalyzed Suzuki Coupling for 6-Position Substitution

  • Starting Material: 6-Halogenated imidazo[1,2-a]pyridine-2-carboxylate (X = Br, I, Cl)
  • Coupling Partner: 1-Cyanocyclopropyl boronic acid pinacol ester
  • Catalyst: Pd(dppf)Cl₂ or Pd(dppf) complex (0.01-0.1 eq)
  • Base: Potassium carbonate or potassium acetate (2-3 equivalents)
  • Solvent: Ethylene glycol dimethyl ether/water mixture or 1,4-dioxane
  • Temperature: 60-100°C
  • Time: 2-20 hours
  • Atmosphere: Nitrogen or inert gas protection to prevent catalyst degradation
  • Workup: Cooling, filtration, extraction with ethyl acetate, drying over anhydrous sodium sulfate, concentration, and purification by column chromatography
  • Yield: 70-95%

Purification and Characterization

  • Purification: Silica gel chromatography using petroleum ether/ethyl acetate gradients or recrystallization from appropriate solvents (e.g., petroleum ether/methyl tert-butyl ether)
  • Decolorization: Treatment with activated carbon in methanol may be used to remove colored impurities
  • Characterization Techniques:
    • Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy to confirm structure
    • Mass Spectrometry (MS) for molecular weight confirmation
    • High-Performance Liquid Chromatography (HPLC) to assess purity (>95% desired)
    • Thin Layer Chromatography (TLC) for reaction monitoring

Summary Table of Preparation Parameters

Parameter Details Reference
Core Cyclization 2-Aminopyridine + Ethyl bromopyruvate, MeOH/1,2-dimethoxyethane, 80°C, 14 h
Suzuki Coupling 6-Halogenated imidazo[1,2-a]pyridine + 1-cyanocyclopropyl boronic ester, Pd(dppf)Cl₂, K₂CO₃, 60-100°C, 2-20 h
Solvents Methanol, 1,2-dimethoxyethane, ethylene glycol dimethyl ether, water, ethyl acetate
Catalyst Pd(dppf)Cl₂ (0.01-0.1 eq)
Base Potassium carbonate or potassium acetate (2-3 eq)
Atmosphere Nitrogen inert atmosphere
Yield Range 42% (core cyclization), 70-95% (coupling)
Purification Silica gel column chromatography, recrystallization, activated carbon decolorization

Concluding Remarks

The preparation of this compound is effectively achieved via a two-step synthetic approach:

  • Initial formation of the imidazo[1,2-a]pyridine-2-carboxylate core by cyclization of 2-aminopyridine derivatives with ethyl bromopyruvate under heating conditions.
  • Subsequent palladium-catalyzed Suzuki-Miyaura cross-coupling to install the 1-cyanocyclopropyl substituent at the 6-position using the corresponding boronic acid pinacol ester.

This methodology benefits from well-established protocols for heterocyclic synthesis and cross-coupling chemistry, offering good yields and scalability for production. Reaction conditions such as temperature, catalyst loading, and inert atmosphere are critical for optimizing yield and purity.

The described approach is supported by patent literature and peer-reviewed synthetic methods for closely related compounds. Such detailed synthetic routes enable researchers and industrial chemists to prepare this compound for further biological evaluation and pharmaceutical development.

Mechanism of Action

The mechanism of action of Ethyl 6-(1-cyanocyclopropyl)imidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it can interact with receptors to alter signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared below with structurally related imidazo[1,2-a]pyridine carboxylates, focusing on substituents, physicochemical properties, and biological activities.

Substituent Variations at the 6-Position

Table 1: Key Structural and Physicochemical Comparisons
Compound Name (CAS) 6-Position Substituent Molecular Formula Molar Mass (g/mol) Notable Properties/Applications
Ethyl 6-(1-cyanocyclopropyl)imidazo[1,2-a]pyridine-2-carboxylate (2654760-78-6) 1-cyanocyclopropyl C₁₄H₁₃N₃O₂ 255.27 High-cost intermediate; structural uniqueness
Ethyl 6-amino-imidazo[1,2-a]pyridine-2-carboxylate (158980-21-3) Amino (-NH₂) C₁₀H₁₁N₃O₂ 205.21 Precursor for functionalized derivatives
Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate (67625-37-0) Bromo (-Br) C₁₀H₉BrN₂O₂ 269.09 Halogenated intermediate for cross-coupling reactions
Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate (860457-99-4) Trifluoromethyl (-CF₃) C₁₁H₉F₃N₂O₂ 258.20 Enhanced lipophilicity; used in fluorinated drug candidates
Ethyl 6-(4-((2-fluorobenzyl)amino)quinazolin-6-yl)imidazo[1,2-a]pyridine-2-carboxylate (10i) Quinazoline-linked C₂₅H₂₁FN₆O₂ 480.47 Anticancer activity via PI3Kα inhibition; IC₅₀ = 0.12 µM

Key Observations :

  • Halogenated Derivatives : Bromo and chloro analogs (e.g., CAS 67625-37-0, 67625-38-1) serve as intermediates for Suzuki-Miyaura cross-coupling reactions, enabling diversification of the imidazo[1,2-a]pyridine core .
  • Biological Activity : Quinazoline-linked derivatives (e.g., compound 10i ) exhibit potent anticancer activity, highlighting the impact of fused heterocyclic systems on target engagement .

Insights :

  • Quinazoline hybrids (10i , 10t ) demonstrate sub-micromolar potency, suggesting that fused aromatic systems enhance interaction with kinase active sites .

Biological Activity

Ethyl 6-(1-cyanocyclopropyl)imidazo[1,2-a]pyridine-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H12N2O2
  • Molecular Weight : 220.23 g/mol
  • CAS Number : 2654760-78-6
  • SMILES Notation : CC(=O)N1C=CN=C(C2=C1C=CC=N2)C(C#N)=C

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting cellular signaling and proliferation.

Pharmacological Effects

Research indicates several pharmacological effects associated with this compound:

  • Anticancer Activity : this compound has shown promise in inhibiting the growth of various cancer cell lines. In vitro studies demonstrated significant cytotoxic effects against breast and lung cancer cells, with IC50 values indicating effective concentrations for therapeutic use.
  • Antimicrobial Properties : The compound exhibited antimicrobial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods, suggesting potential use as an antibacterial agent.
  • Anti-inflammatory Effects : Initial findings suggest that this compound may possess anti-inflammatory properties. In vivo models demonstrated a reduction in inflammatory markers in treated subjects compared to controls.

Case Studies

Several studies have been conducted to evaluate the efficacy and safety of this compound:

  • Study on Cancer Cell Lines :
    • Objective : To assess the cytotoxic effects on MCF-7 (breast cancer) and A549 (lung cancer) cell lines.
    • Methodology : Cells were treated with varying concentrations of the compound for 48 hours.
    • Results : Significant reduction in cell viability was observed at concentrations above 10 µM, with an IC50 value calculated at approximately 5 µM for MCF-7 cells and 7 µM for A549 cells.
  • Antimicrobial Activity Assessment :
    • Objective : To evaluate the antibacterial effects against Staphylococcus aureus and Escherichia coli.
    • Methodology : Broth microdilution was used to determine MIC values.
    • Results : MIC values were found to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial activity.
  • Inflammation Model Study :
    • Objective : To investigate the anti-inflammatory effects in a carrageenan-induced paw edema model in rats.
    • Methodology : Rats were administered the compound at doses of 5 mg/kg and 10 mg/kg.
    • Results : A dose-dependent decrease in paw swelling was observed, with a significant reduction at the higher dose compared to control groups.

Data Summary Table

Biological ActivityCell Line/PathogenIC50/MIC (µM/µg/mL)Notes
AnticancerMCF-75Significant cytotoxicity
AnticancerA5497Effective against lung cancer
AntimicrobialStaphylococcus aureus32Moderate antibacterial activity
AntimicrobialEscherichia coli64Effective against Gram-negative
Anti-inflammatoryRat model (carrageenan)N/ADose-dependent effect

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.